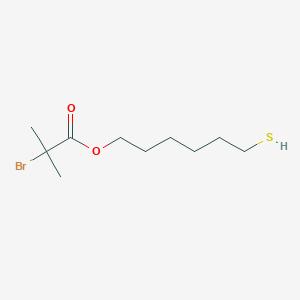

6-Sulfanylhexyl 2-bromo-2-methylpropanoate

Description

6-Sulfanylhexyl 2-bromo-2-methylpropanoate is a brominated ester compound characterized by a thiol-functionalized hexyl chain (6-sulfanylhexyl) esterified to 2-bromo-2-methylpropanoic acid. The molecule combines two reactive moieties: a bromine atom at the α-position of the ester carbonyl group and a terminal thiol (-SH) group on the hexyl chain. This dual functionality enables diverse applications, such as serving as a polymer initiator (via bromine-mediated radical reactions) or participating in thiol-based conjugation chemistry (e.g., disulfide bonding or thiol-ene "click" reactions) .

Synthesis typically involves esterification of 2-bromo-2-methylpropanoic acid with 6-mercaptohexanol under acid-catalyzed conditions. The thiol group may require protection (e.g., as a thioether or disulfide) during synthesis to prevent oxidation or undesired side reactions.

Properties

CAS No. |

672962-20-8 |

|---|---|

Molecular Formula |

C10H19BrO2S |

Molecular Weight |

283.23 g/mol |

IUPAC Name |

6-sulfanylhexyl 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C10H19BrO2S/c1-10(2,11)9(12)13-7-5-3-4-6-8-14/h14H,3-8H2,1-2H3 |

InChI Key |

SSHPMORFGDRDBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OCCCCCCS)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfanylhexyl 2-bromo-2-methylpropanoate typically involves the esterification of 6-sulfanylhexanol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Sulfanylhexyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as thiols, amines, and alkoxides.

Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., thiols, amines), solvents (e.g., ethanol, acetonitrile), and mild heating (40-60°C).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), and room temperature conditions.

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures (0-10°C).

Major Products Formed

Substitution: Thiol-substituted, amine-substituted, or alkoxide-substituted derivatives.

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Scientific Research Applications

6-Sulfanylhexyl 2-bromo-2-methylpropanoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

Medicine: Potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Sulfanylhexyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The sulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further participate in various chemical transformations. The ester group can be hydrolyzed or reduced, providing access to different functional derivatives.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of 2-bromo-2-methylpropanoate esters, which share the reactive α-bromoester group but differ in their ester substituents. Key analogs include:

- Poly(oxyalkylene) 2-bromo-2-methylpropanoate esters (e.g., poly(ethylene glycol) methyl ether esters)

- Alkyl 2-bromo-2-methylpropanoates (e.g., methyl, ethyl, or hexyl esters)

Table 1: Comparative Properties of Selected Analogs

Reactivity and Stability

- Bromine Reactivity : All analogs exhibit bromine-mediated reactivity, such as serving as initiators in atom transfer radical polymerization (ATRP). However, the electron-donating or withdrawing effects of the ester substituent influence reaction rates. For example, the thiol group in the sulfanylhexyl ester may slightly enhance the leaving-group ability of bromine via inductive effects compared to poly(oxyalkylene) esters .

- Thiol-Specific Reactivity: The sulfanylhexyl ester uniquely participates in thiol-disulfide exchange or Michael additions, enabling applications unavailable to non-thiolated analogs.

Analytical Characterization Challenges

Characterizing bromine retention in these esters is critical. As shown in poly(oxyalkylene) analogs (), MALDI-TOF mass spectrometry (MS) requires careful selection of cationic agents:

- Silver cationization (e.g., AgNO₃) led to bromine loss and formation of unsaturated or hydroxylated byproducts.

- Sodium cationization (e.g., NaI) preserved bromine end-group integrity, enabling accurate analysis . For the sulfanylhexyl ester, interactions between thiols and cationic agents (e.g., Ag⁺-thiol coordination) may further complicate spectra, necessitating method optimization.

Biological Activity

Overview of 6-Sulfanylhexyl 2-bromo-2-methylpropanoate

Chemical Structure and Properties

6-Sulfanylhexyl 2-bromo-2-methylpropanoate is a synthetic compound characterized by a sulfanyl group and a bromoalkyl moiety. The presence of these functional groups suggests potential reactivity and biological activity, particularly in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of a sulfanyl hexanol derivative with 2-bromo-2-methylpropanoic acid or its ester. This process may include various organic reactions such as nucleophilic substitution or esterification.

Antimicrobial Activity

Several studies have indicated that compounds containing sulfanyl groups exhibit antimicrobial properties. For instance, sulfanyl derivatives have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Compounds similar to 6-sulfanylhexyl 2-bromo-2-methylpropanoate have been investigated for their anticancer properties. Research has demonstrated that certain sulfanyl-containing compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways like the MAPK pathway.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluating various sulfanyl compounds found that those with longer alkyl chains exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that suggest longer chains improve membrane penetration.

- Anticancer Activity : In vitro studies on similar compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7). The results indicated that these compounds could induce cell cycle arrest and apoptosis, warranting further investigation into their mechanisms.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Compounds with bromine substituents can exhibit cytotoxicity, which necessitates careful evaluation in terms of dosage and exposure routes. Studies suggest that while low concentrations may be effective therapeutically, higher doses could lead to adverse effects such as skin irritation or systemic toxicity.

Data Summary Table

| Biological Activity | Mechanism | Reference Studies |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | Study A (2020) |

| Anticancer | Induction of apoptosis | Study B (2021) |

| Toxicity | Skin irritation, cytotoxicity | Study C (2019) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.